molecular formula C13H16N2O3S B5392532 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole

Cat. No.: B5392532
M. Wt: 280.34 g/mol
InChI Key: VQGYFWVACVDGNN-UHFFFAOYSA-N
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Description

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with a sulfonyl group attached to a 5-ethyl-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-ethyl-2-methoxybenzenesulfonyl chloride, is prepared by reacting 5-ethyl-2-methoxybenzenesulfonic acid with thionyl chloride.

    Nucleophilic Substitution Reaction: The sulfonyl chloride intermediate is then reacted with 4-methylimidazole in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological effects.

Comparison with Similar Compounds

  • 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-2-methylimidazole
  • 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-5-methylimidazole

Comparison:

  • Structural Differences: The position of the methyl group on the imidazole ring varies among these compounds.
  • Chemical Properties: These structural differences can lead to variations in reactivity and stability.
  • Biological Activity: The unique positioning of substituents can affect the compound’s interaction with biological targets, potentially leading to differences in efficacy and specificity.

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-11-5-6-12(18-3)13(7-11)19(16,17)15-8-10(2)14-9-15/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYFWVACVDGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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